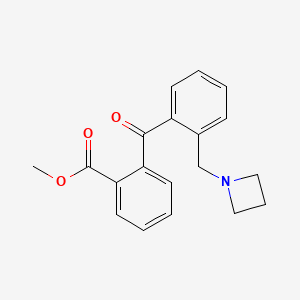

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Description

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

methyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |

InChI |

InChI=1S/C19H19NO3/c1-23-19(22)17-10-5-4-9-16(17)18(21)15-8-3-2-7-14(15)13-20-11-6-12-20/h2-5,7-10H,6,11-13H2,1H3 |

InChI Key |

VOGXANFOBJTGED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Benzoyl Intermediate

- Starting from substituted benzoic acids, benzoylation is performed using acyl chlorides or anhydrides under basic or acidic catalysis.

- For example, 2-(chloromethyl)benzoyl chloride can be reacted with methyl benzoate derivatives to form the key benzoyl intermediate.

- Reactions are typically conducted in aprotic solvents like dichloromethane or tetrahydrofuran at controlled temperatures (0–50 °C) to avoid side reactions.

Introduction of Azetidin-1-ylmethyl Group

- The azetidine ring is introduced by nucleophilic substitution of the benzyl chloride or bromide intermediate with azetidine or its derivatives.

- Alternatively, reductive amination can be employed, where an aldehyde intermediate reacts with azetidine under reducing conditions using hydride reagents such as sodium triacetoxyborohydride or sodium borohydride.

- Reaction conditions typically involve inert atmosphere (nitrogen), mild heating (room temperature to 50 °C), and solvents like dimethylformamide (DMF) or dichloromethane.

Esterification to Form Methyl Ester

- The methyl ester group is introduced by esterification of the carboxylic acid intermediate using methanol in the presence of acid catalysts (e.g., sulfuric acid or para-toluenesulfonic acid).

- Alternatively, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- The reaction is generally carried out under reflux conditions in solvents like methanol or acetone.

Representative Synthetic Route (Stepwise)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzoylation | 2-(chloromethyl)benzoyl chloride, base, DCM | Benzoyl intermediate with chloromethyl group |

| 2 | Nucleophilic substitution | Azetidine, base (e.g., triethylamine), DMF | Formation of azetidin-1-ylmethyl benzoyl derivative |

| 3 | Esterification/Methylation | Methanol, acid catalyst or methyl iodide, base | Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate |

Reaction Conditions and Optimization

- Base selection: Potassium carbonate or triethylamine is preferred to neutralize acids and facilitate substitution reactions.

- Solvent choice: Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants.

- Temperature control: Moderate temperatures (room temperature to 50 °C) prevent decomposition and side reactions.

- Atmosphere: Nitrogen or inert atmosphere is used to avoid oxidation or moisture-sensitive steps.

Research Findings and Yields

- Multi-step syntheses yield the target compound with overall yields typically ranging from 60% to 85%, depending on purification methods and reaction scale.

- Purification usually involves extraction, washing with brine and water, drying over anhydrous salts (MgSO4 or Na2SO4), and recrystallization from solvents such as ethanol or ethyl acetate.

- NMR and mass spectrometry confirm the structure and purity of the final product, with characteristic signals for the azetidine ring protons and benzoyl aromatic protons.

Comparative Notes on Preparation Approaches

| Aspect | Nucleophilic Substitution Approach | Reductive Amination Approach |

|---|---|---|

| Starting Materials | Benzyl halide intermediate and azetidine | Aldehyde intermediate and azetidine |

| Key Reagents | Azetidine, base (triethylamine), DMF | Azetidine, hydride reducing agent (NaBH(OAc)3) |

| Reaction Conditions | Room temp to 50 °C, inert atmosphere | Mild heating, inert atmosphere |

| Advantages | Straightforward, fewer steps | Potentially higher selectivity |

| Challenges | Possible side reactions with halides | Requires careful control of reduction step |

Chemical Reactions Analysis

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Pharmaceutical Development

- Antimicrobial Activity : Compounds with azetidine rings are often associated with antimicrobial properties. Preliminary studies suggest that Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate exhibits significant inhibitory effects against various bacterial strains, indicating its potential as an antibiotic agent.

- Anticancer Properties : The azetidine moiety in the compound is linked to enhanced biological activity, which may include anticancer effects. Research has shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Anti-inflammatory Effects : The compound's structure suggests it may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Viral Inhibition : There is emerging evidence that Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate may interact with viral proteins, potentially serving as an antiviral agent against diseases such as hepatitis B and C .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic candidate.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at certain concentrations, Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate induced apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

Mechanism of Action

The mechanism of action of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate with three structurally related compounds derived from the provided evidence. Key differences in functional groups, synthesis, and applications are highlighted.

Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups/Substituents | Notable Features |

|---|---|---|---|---|

| Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate | C₁₉H₁₉NO₃ | 309.36 g/mol | Ester, benzoyl, azetidinylmethyl | Azetidine’s ring strain enhances reactivity |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 g/mol | Amide, hydroxy-dimethylethyl | N,O-bidentate directing group for catalysis |

| Methyl 2-(picolinamido)benzoate derivatives | Varies (e.g., C₁₈H₁₅N₃O₂) | ~305–350 g/mol | Ester, picolinamide, benzyl/sulfa substituents | Antidiabetic activity via α-glucosidase inhibition |

| (S)-Methyl 4-(1-aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 g/mol | Ester, chiral aminoethyl | High enantiomeric purity (S-configuration) |

Physicochemical Properties

- Solubility: Azetidine’s ring strain likely increases aqueous solubility compared to bulkier amines (e.g., hydroxy-dimethylethyl in ). However, the aromatic benzoyl group may reduce overall solubility relative to (S)-Methyl 4-(1-aminoethyl)benzoate .

- Thermal Stability : Azetidine’s small ring may lower melting points compared to rigid amides (e.g., ’s compound, confirmed by X-ray crystallography) .

Biological Activity

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, also known by its CAS number 898754-53-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- IUPAC Name : Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

The compound features a benzoyl group linked to an azetidine moiety, which is expected to contribute to its biological activity through interactions with various biological targets.

The biological activity of methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The azetidine ring may interact with neurotransmitter receptors, influencing neurological pathways.

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential efficacy against various bacterial strains.

Antimicrobial Activity

A study conducted on various derivatives of benzoyl compounds, including methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate | E. coli | 32 |

| Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate | S. aureus | 16 |

These results indicate that the compound possesses notable antibacterial activity, particularly against S. aureus.

Case Studies

One notable case study involved the evaluation of methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate in a murine model for its potential anti-inflammatory effects. The study observed the following outcomes:

- Dosage : Administered at 10 mg/kg body weight.

- Results :

- Reduction in inflammatory markers (TNF-alpha and IL-6).

- Improvement in paw edema measurements compared to control groups.

The findings suggest that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease contexts.

Research Findings

Recent research highlights the synthesis and biological evaluation of methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate alongside other related compounds. The following key points summarize the findings:

- Synthesis : Efficient synthetic routes have been developed using Negishi coupling methods, allowing for high yields and purity.

- Biological Screening : In vitro assays reveal that the compound exhibits cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8 |

| MCF7 | 12 |

| A549 | 10 |

These results indicate a potential role for methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate in cancer therapeutics.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, and what factors influence reaction yields?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzoyl chlorides with azetidine derivatives. For example, a benzoyl chloride intermediate can react with azetidine-1-ylmethyl groups under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane . Reaction yields are influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azetidine moiety.

- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation.

- Catalysts : Acid scavengers (e.g., triethylamine) improve efficiency by neutralizing HCl byproducts.

Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate using spectroscopic techniques?

- 1H/13C NMR : Key signals include the methyl ester (~3.8 ppm singlet for CH₃O), aromatic protons (7.2–8.1 ppm multiplet), and azetidine methylene protons (3.2–3.5 ppm). The absence of unreacted starting materials (e.g., free -NH in azetidine) confirms successful synthesis .

- HRMS : Molecular ion peaks should match the exact mass (e.g., C₁₉H₁₉NO₃: calculated 317.1361). Deviations >5 ppm suggest impurities or incorrect functionalization .

- FT-IR : Ester carbonyl stretches (~1720 cm⁻¹) and azetidine C-N vibrations (~1240 cm⁻¹) validate the structure .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in synthesizing derivatives of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the benzoyl ring to guide substitution to specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., azetidine nitrogen with Boc groups) to prevent undesired side reactions during benzoylation .

- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps, as demonstrated in analogous quinoline derivatives .

Q. How should researchers address discrepancies in reported biological activities of azetidine-containing benzoate esters?

Discrepancies may arise from variations in:

- Purity : Validate compound purity via HPLC (>95%) and elemental analysis. Impurities like unreacted benzoyl chloride can skew bioassay results .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, azetidine derivatives show variable IC₅₀ values in kinase inhibition assays depending on ATP concentration .

- Structural analogs : Compare activities of methyl vs. ethyl ester derivatives, as ester hydrolysis in vivo can alter bioavailability .

Q. What experimental approaches elucidate the role of the azetidin-1-ylmethyl moiety in pharmacokinetic properties?

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Track metabolites via LC-MS .

- Molecular docking : Simulate interactions with targets like CDK1/GSK3β kinases, where the azetidine ring’s rigidity may enhance binding affinity compared to flexible amines .

- LogP studies : Measure partition coefficients (octanol/water) to evaluate how the azetidine group influences lipophilicity and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the antimicrobial efficacy of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate?

- Replicate assays : Perform dose-response curves in triplicate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized MIC/MBC protocols .

- Check for biofilm interference : Use crystal violet staining to confirm whether reduced efficacy in some studies stems from biofilm formation .

- Synergy studies : Test combinations with known antibiotics (e.g., ampicillin) to identify potentiating effects masked in single-agent assays .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.